molecular formula C14H24Cl2N2O3 B1683258 Trimetazidine dihydrochloride CAS No. 13171-25-0

Trimetazidine dihydrochloride

Cat. No. B1683258
CAS RN: 13171-25-0
M. Wt: 339.3 g/mol
InChI Key: VYFLPFGUVGMBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimetazidine dihydrochloride is the dihydrochloride salt of Trimetazidine. It is a drug used for the treatment of angina pectoris . It is capable of improving the left ventricular function in diabetic patients suffering coronary heart disease as well as treating the symptoms of patients suffering heart failure of different etiologies .


Synthesis Analysis

A new synthetic route of trimetazidine hydrochloride was designed and carried out. This improved synthesis can be used industrially with a lower cost, fewer steps, simpler operation, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of Trimetazidine dihydrochloride can be found in various sources .


Chemical Reactions Analysis

Trimetazidine dihydrochloride is an anti-anginal drug, which possesses protective properties against ischemia inducing heart damage . A new procedure for liquid chromatographic analysis was successfully developed, optimized, and applied in assessment of trimetazidine dihydrochloride .


Physical And Chemical Properties Analysis

Trimetazidine dihydrochloride is a slightly hygroscopic, white or almost white crystalline powder . Its dihydrochloride salt is freely soluble in water and sparingly soluble in alcohol .

Scientific Research Applications

Specific Scientific Field

Sports Medicine

Summary of the Application

Trimetazidine (TMZ) has been examined for its effects on healthy individuals and athletes of varying ages .

Methods of Application or Experimental Procedures

A systematic review was conducted using English articles searched by keywords in the PubMed database . The review utilized traditional PRISMA methodology .

Results or Outcomes

The review found that there are currently no data reporting a positive effect of TMZ on physical performance, post-exercise recovery, or other health parameters in members of the general population . Its administration is associated with the development of relatively common adverse effects .

Application in Cardiology

Specific Scientific Field

Cardiology

Summary of the Application

Trimetazidine dihydrochloride therapy has been studied for its effect on exercise capacity in patients with nonobstructive hypertrophic cardiomyopathy .

Methods of Application or Experimental Procedures

A randomized, placebo-controlled, double-blind clinical trial was conducted at The Heart Hospital, University College London Hospitals, London, United Kingdom . The trial included 51 drug-refractory symptomatic patients aged 24 to 74 years .

Results or Outcomes

The study found that oxygen consumption of patients with nonobstructive hypertrophic cardiomyopathy at peak exercise was not improved after 3 months of oral trimetazidine therapy . This suggests that metabolic modulators, such as trimetazidine, have limited application for patients with nonobstructive hypertrophic cardiomyopathy .

Application in Neurology

Specific Scientific Field

Neurology

Summary of the Application

Trimetazidine has been studied for its influence on psycho-motor reactions .

Methods of Application or Experimental Procedures

A study was conducted to determine the influence of five-days of TMZ administration on psycho-motor reactions .

Results or Outcomes

The specific results of this study are not detailed in the source . Further research would be needed to understand the outcomes of this application.

Application in Heart Failure Treatment

Specific Scientific Field

Cardiovascular Pharmacology

Summary of the Application

Trimetazidine has been used for the treatment of heart failure .

Methods of Application or Experimental Procedures

Clinical and basic studies on trimetazidine have confirmed its effectiveness in the treatment of heart failure .

Results or Outcomes

Trimetazidine acts as an adjunct to conventional treatments and improves the symptoms of heart failure . This treatment is highlighted as an effective alternative against heart failure .

Application in Myocardial Ischemia Treatment

Specific Scientific Field

Cardiovascular Pharmacology

Summary of the Application

Trimetazidine has been used for the treatment of myocardial ischemia .

Methods of Application or Experimental Procedures

It is hypothesized that trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury .

Results or Outcomes

The specific results of this application are not detailed in the source . Further research would be needed to understand the outcomes of this application.

Application in Psycho-Motor Reactions

Specific Scientific Field

Neurology

Summary of the Application

Trimetazidine has been studied for its influence on psycho-motor reactions .

Methods of Application or Experimental Procedures

A study was conducted to determine the influence of five-days of TMZ administration on psycho-motor reactions .

Results or Outcomes

The specific results of this study are not detailed in the source . Further research would be needed to understand the outcomes of this application.

Safety And Hazards

Trimetazidine dihydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Trimetazidine dihydrochloride has a beneficial effect on the inflammatory profile and endothelial function and shows diverse benefits by reducing the number and the intensity of angina attacks and improving the clinical signs and symptoms of myocardial ischemia given as monotherapy as well as combined with other antianginal agents .

properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFLPFGUVGMBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045407
Record name Trimetazidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimetazidine dihydrochloride

CAS RN

13171-25-0
Record name Trimetazidine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetazidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimetazidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETAZIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48V6723Z1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimetazidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Trimetazidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Trimetazidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Trimetazidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Trimetazidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Trimetazidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.